molecular formula C20H16BrN3O6 B11118657 2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11118657
M. Wt: 474.3 g/mol
InChI Key: HQCFBFMSADGREB-SSDVNMTOSA-N
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Description

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and a nitrophenyl-furan moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Bromo-Methoxyphenoxy Intermediate: This step involves the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol. The reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Synthesis of the Nitrophenyl-Furan Intermediate: This step involves the nitration of furan to produce 5-(3-nitrophenyl)furan. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the bromo-methoxyphenoxy intermediate with the nitrophenyl-furan intermediate in the presence of acetohydrazide. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signal Transduction: Interfering with signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-Bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-Bromo-4-(4-ethylbenzyl)

Uniqueness

2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrN3O6

Molecular Weight

474.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H16BrN3O6/c1-28-15-5-8-19(17(21)10-15)29-12-20(25)23-22-11-16-6-7-18(30-16)13-3-2-4-14(9-13)24(26)27/h2-11H,12H2,1H3,(H,23,25)/b22-11+

InChI Key

HQCFBFMSADGREB-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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